

A Technical Guide to the Spectroscopic Profile of 3-Methoxymethoxy-5-phenylisoxazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxymethoxy-5-phenylisoxazole

Cat. No.: B8442943

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxymethoxy-5-phenylisoxazole is a derivative of the versatile phenylisoxazole scaffold, which is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. The introduction of a methoxymethyl (MOM) ether at the 3-position modifies the electronic and steric properties of the isoxazole ring, potentially influencing its interaction with biological targets. This technical guide provides a detailed overview of the expected spectroscopic characteristics of **3-Methoxymethoxy-5-phenylisoxazole**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Due to the limited availability of published experimental data for this specific molecule, the information presented herein is a combination of data from closely related analogs and predictive analysis based on established spectroscopic principles. This guide also outlines a plausible synthetic methodology for its preparation.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **3-Methoxymethoxy-5-phenylisoxazole**. These predictions are based on the analysis of

spectroscopic data from analogous compounds, including various 3,5-disubstituted isoxazoles and molecules containing the methoxymethyl ether functional group.

Table 1: Predicted ^1H NMR Spectroscopic Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Phenyl H (ortho)	7.80 - 7.90	Multiplet	
Phenyl H (meta, para)	7.40 - 7.55	Multiplet	
Isoxazole H (C4-H)	6.50 - 6.60	Singlet	
-O-CH ₂ -O-	5.40 - 5.50	Singlet	
-O-CH ₃	3.50 - 3.60	Singlet	

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Isoxazole C3	168 - 172
Isoxazole C5	160 - 164
Phenyl C (quaternary)	128 - 132
Phenyl CH (para)	129 - 131
Phenyl CH (ortho)	125 - 127
Phenyl CH (meta)	128 - 130
Isoxazole C4	95 - 100
-O-CH ₂ -O-	94 - 98
-O-CH ₃	56 - 60

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H (Aromatic)	3100 - 3000	Medium
C-H (Aliphatic)	2980 - 2850	Medium
C=N (Isoxazole)	1610 - 1580	Medium
C=C (Aromatic)	1500 - 1400	Medium to Strong
C-O-C (Ether)	1150 - 1050	Strong

Table 4: Predicted Mass Spectrometry (MS) Data

Parameter	Predicted Value
Molecular Ion (M ⁺) [m/z]	205.07
Major Fragment 1 [m/z]	160.05 ([M - OCH ₂ OCH ₃] ⁺)
Major Fragment 2 [m/z]	105.03 ([C ₆ H ₅ CO] ⁺)
Major Fragment 3 [m/z]	77.04 ([C ₆ H ₅] ⁺)
Major Fragment 4 [m/z]	45.03 ([CH ₃ OCH ₂] ⁺)

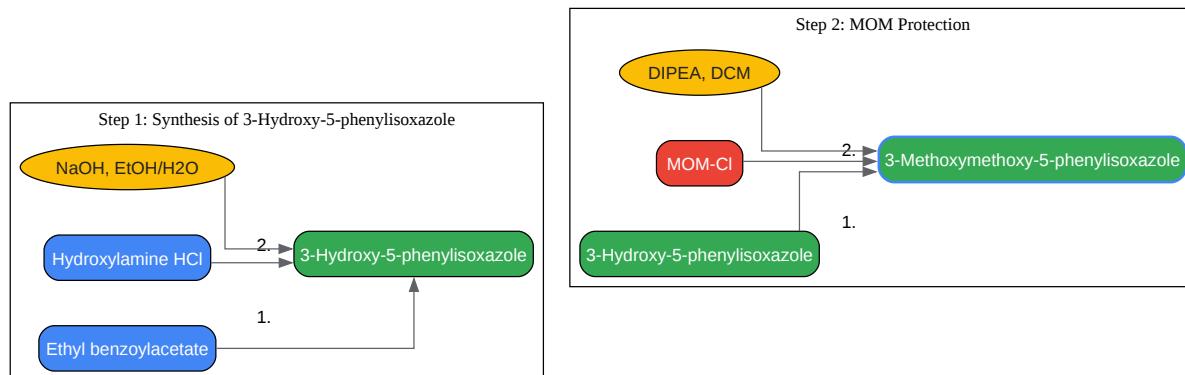
Experimental Protocols

The following are proposed experimental protocols for the synthesis and spectroscopic analysis of **3-Methoxymethoxy-5-phenylisoxazole**.

Synthesis of 3-Hydroxy-5-phenylisoxazole (Precursor)

A mixture of ethyl benzoylacetate (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol is treated with a solution of sodium hydroxide (1.5 equivalents) in water. The reaction mixture is stirred at room temperature for 12-18 hours. After completion, the solvent is removed under reduced pressure, and the residue is acidified with dilute hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 3-hydroxy-5-phenylisoxazole.

Synthesis of 3-Methoxymethoxy-5-phenylisoxazole

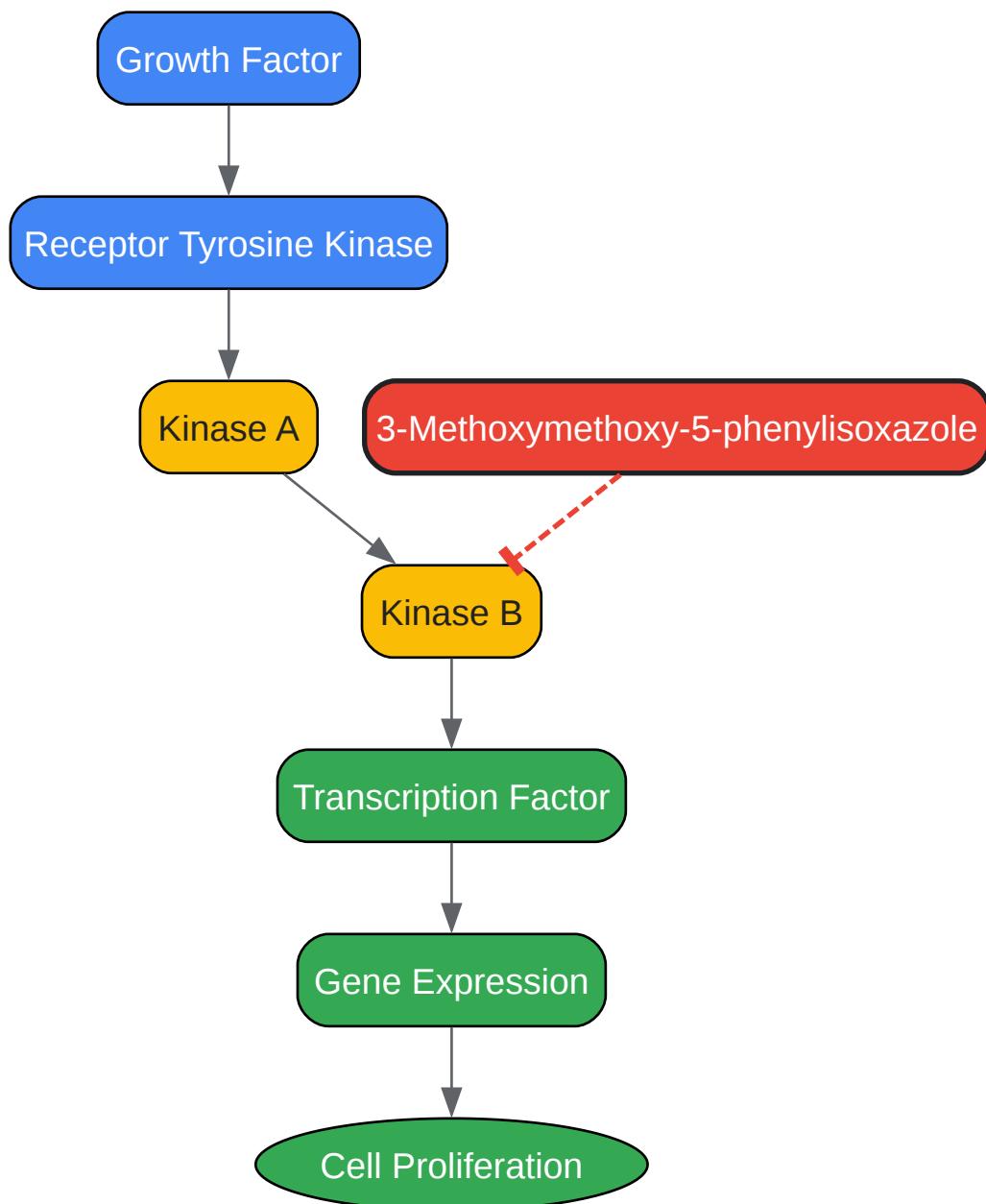

To a solution of 3-hydroxy-5-phenylisoxazole (1 equivalent) in anhydrous dichloromethane, N,N-diisopropylethylamine (DIPEA, 1.5 equivalents) is added, and the mixture is cooled to 0 °C. Chloromethyl methyl ether (MOM-Cl, 1.2 equivalents) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source in positive ion mode.

Visualizations

Proposed Synthetic Pathway



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-Methoxymethoxy-5-phenylisoxazole**.

Hypothetical Signaling Pathway Involvement

Given the prevalence of phenylisoxazole derivatives as kinase inhibitors, a hypothetical signaling pathway is depicted below to illustrate a potential mechanism of action.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase signaling pathway.

Disclaimer: The spectroscopic data and experimental protocols provided in this document are predictive and for illustrative purposes. Experimental verification is required for confirmation.

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 3-Methoxymethoxy-5-phenylisoxazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8442943#spectroscopic-data-nmr-ir-ms-of-3-methoxymethoxy-5-phenylisoxazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com